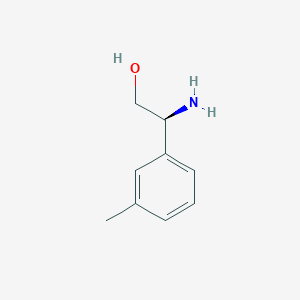

(S)-2-Amino-2-(m-tolyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

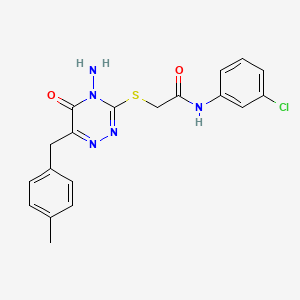

“(S)-2-Amino-2-(m-tolyl)ethanol” is a chemical compound with the CAS Number: 1026230-99-8 and a molecular weight of 151.21 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “(S)-2-Amino-2-(m-tolyl)ethanol” involves a two-stage process . In the first stage, the compound is reacted with hydrogen chloride in methanol at 20℃ for 3 hours . In the second stage, the mixture is neutralized with sodium hydrogencarbonate in water . The mixture is then extracted with CH/MeOH (10:1, 3 .x. 50 mL) and the organic phases are dried (Na) and concentrated to give 0.11 g (93%) of (S)-2-amino-2- (4-fluorophenyl)ethanol as a white solid .Molecular Structure Analysis

The linear formula of “(S)-2-Amino-2-(m-tolyl)ethanol” is C9H13NO . For a more detailed molecular structure analysis, advanced techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Amino-2-(m-tolyl)ethanol” are complex and can be analyzed using quantum chemical calculations . These calculations can help analyze and predict molecular structures and chemical reactions by calculating the wave functions that determine the behavior of electrons .Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(m-tolyl)ethanol” is a solid at room temperature . It has a molecular weight of 151.21 . For a more detailed analysis of its physical and chemical properties, techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .Aplicaciones Científicas De Investigación

Application: Synthesis of Pyrrole Disulfides

Summary

Pyrrole disulfides are essential scaffolds found in peptides, natural products, and pharmaceutical molecules. Traditional methods for synthesizing disulfides often involve toxic reagents or environmentally unfriendly conditions. However, researchers have developed a green and efficient method using (S)-2-Amino-2-(m-tolyl)ethanol as a catalyst.

Experimental Procedure

Results

Under these conditions, lipase catalyzes the formation of pyrrole disulfides with yields of up to 88% . This approach not only demonstrates a new application of lipase in enzyme catalytic promiscuity but also contributes to environmentally friendly biocatalytic processes .

Application: Multitarget Antidiabetic Agents

Sulfonamide derivatives

containing (S)-2-Amino-2-(m-tolyl)ethanol have been investigated as potential multitarget antidiabetic agents.

Results

Prominent sulfonamide derivatives showed excellent inhibitory potential against α-glucosidase . For instance:

These compounds exhibit potency comparable to or better than the standard drug acarbose .

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLTGSKFNJQCZ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(m-tolyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)

![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)

![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)